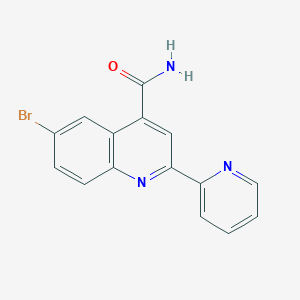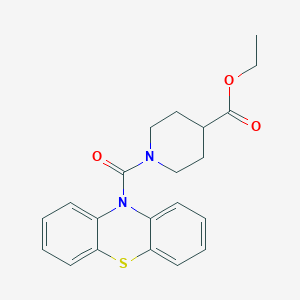![molecular formula C13H17NO2 B5794494 1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
1-[(4-methylphenoxy)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methylphenoxy)acetyl]pyrrolidine, commonly known as MPAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPAP is a pyrrolidine derivative that acts as a selective enhancer of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes.
作用机制
MPAP acts as a selective enhancer of the sigma-1 receptor, a protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, mood regulation, and neurodegeneration. MPAP enhances the activity of the sigma-1 receptor, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
MPAP has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the inhibition of inflammation. MPAP has been found to increase the expression of BDNF and other neurotrophic factors, which may contribute to its neuroprotective effects. MPAP has also been shown to enhance the release of dopamine and other neurotransmitters, which may underlie its antidepressant and antipsychotic effects.
实验室实验的优点和局限性
MPAP has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. MPAP is also relatively stable and can be easily synthesized in large quantities. However, MPAP has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on MPAP. One area of interest is the development of more potent and selective sigma-1 receptor enhancers based on the structure of MPAP. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antidepressant effects of MPAP. Additionally, the potential therapeutic applications of MPAP in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, warrant further investigation.
合成方法
The synthesis of MPAP involves the reaction of 4-methylphenol with acetic anhydride to produce 1-(4-methylphenoxy)acetate. This intermediate is then reacted with pyrrolidine in the presence of potassium carbonate to yield MPAP. The purity of MPAP can be improved by recrystallization from ethanol.
科学研究应用
MPAP has been widely studied for its potential therapeutic applications, including its neuroprotective, antidepressant, and antipsychotic effects. MPAP has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the survival and growth of neurons. MPAP has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
属性
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXCNBLVVTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)

![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)


![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)
![2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5794490.png)


![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)